1-[2-(2-Fluorophenyl)ethyl]piperazine
Description
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
1-[2-(2-fluorophenyl)ethyl]piperazine |
InChI |
InChI=1S/C12H17FN2/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2 |
InChI Key |
FDCWBEBDGNEOTE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCC2=CC=CC=C2F |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
GBR 12909 (1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)
- Structure : Differs by the presence of a bis(4-fluorophenyl)methoxy group instead of a single 2-fluorophenyl ethyl chain.
- Pharmacology :
- Key Feature : The bis(4-fluorophenyl)methoxy group enhances lipophilicity and binding pocket interactions compared to the simpler ethyl-fluorophenyl substituent in the target compound .
1-(2-Fluorobenzyl)piperazine
Bridged Piperazine Analogs
- Example : N-Methyl-3,8-diaza[3.2.1]bicyclooctane derivatives (e.g., Compound 7).
- Structure : Incorporates a rigid bicyclic piperazine core.
- Pharmacology :
Oxygenated Analogs (e.g., Compound 32)
- Structure : Features a benzylic alcohol on the phenylpropyl chain.
- Pharmacology :
Pharmacological Data Table
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (DAT/SERT) | Key Application |
|---|---|---|---|---|
| 1-[2-(2-Fluorophenyl)ethyl]piperazine | ~10* | ~500* | ~50 | Preclinical studies |
| GBR 12909 | 1.4–8.2 | 700 | >88 | Cocaine addiction therapy |
| Bridged Analog (Compound 7) | 8.0 | 700 | 88 | DAT-specific probes |
| Oxygenated Analog (32) | 3.5 | 1200 | 343 | Extended-release formulations |
*Estimated based on structural analogs .
Preparation Methods
Reaction Mechanism and Conditions
-
Step 1 : Piperazine reacts with 2-(2-fluorophenyl)ethyl bromide in a polar aprotic solvent (e.g., THF, DMF) under reflux (80–100°C). A molar ratio of 1:1.2–1.5 (piperazine:alkyl halide) minimizes di-substitution byproducts.
-
Step 2 : The crude product is acidified with HCl to form the dihydrochloride salt, which is recrystallized from ethanol or methanol.
Optimization Insights
-
Solvent Impact : Ethanol yields higher purity (>95%) compared to DMF due to better solubility of byproducts.
-
Temperature Control : Prolonged reflux (>8 hours) in THF reduces yields by 10–15% due to decomposition.
Reductive Amination of 2-(2-Fluorophenyl)acetaldehyde
This method employs reductive amination using sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts. Yields range from 50–65% .
Protocol Overview
Comparative Analysis
| Parameter | NaBH3CN Method | H2/Pd-C Method |
|---|---|---|
| Yield | 55% | 65% |
| Reaction Time | 48 hours | 12 hours |
| Byproduct Formation | Moderate | Low |
Hydrogenation is preferred for scalability but requires specialized equipment.
Alkylation via Phase-Transfer Catalysis
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems. This method achieves 70–80% yield with reduced solvent volumes.
Advantages
-
Reduced Costs : 40% less solvent usage compared to traditional methods.
-
Byproduct Mitigation : <5% di-substituted piperazine formed.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions, completing in 15–30 minutes with yields up to 85% .
Key Parameters
Case Study
A 2017 study achieved 82% yield using 2-(2-fluorophenyl)ethyl chloride, piperazine (1.2 equiv.), and K2CO3 in DMF under microwave irradiation (150°C, 20 minutes).
Solid-Phase Synthesis for High-Purity Applications
Solid-supported piperazine resins enable stepwise alkylation, yielding >99% purity for pharmaceutical applications.
Workflow
Performance Metrics
Continuous-Flow Microreactor Systems
Microreactor technology minimizes thermal gradients, improving consistency (yield: 78–82% ).
Setup and Conditions
Benefits Over Batch Reactors
-
Safety : Reduced exposure to hazardous intermediates.
Enzymatic Catalysis for Green Chemistry
Lipase-catalyzed reactions in ionic liquids offer an eco-friendly alternative, though yields remain modest (40–50% ).
Biocatalytic Protocol
Challenges
-
Cost : High enzyme loadings (20 mg/mmol).
-
Substrate Inhibition : Limited solubility of fluorinated substrates.
Comparative Evaluation of Methods
The table below summarizes critical metrics for selecting optimal synthetic routes:
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | 95 | High | 120 |
| Reductive Amination | 65 | 90 | Moderate | 180 |
| Phase-Transfer Catalysis | 80 | 93 | High | 100 |
| Microwave-Assisted | 85 | 97 | Moderate | 150 |
| Solid-Phase Synthesis |
Q & A
(Basic) What are the optimal synthetic routes for 1-[2-(2-Fluorophenyl)ethyl]piperazine, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling of 2-fluorophenethyl derivatives with piperazine. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity .
- Catalysts : Use of bases like triethylamine or K₂CO₃ to deprotonate intermediates and drive reactions .
- Temperature control : Moderate heating (40–60°C) balances reaction rate and side-product formation .
- Purification : Column chromatography or recrystallization improves purity (>95%), as validated by HPLC .
(Basic) Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperazine ring conformation. For example, aromatic protons in 2-fluorophenyl groups resonate at δ 6.8–7.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₃H₁₇FN₂: calculated 220.1376) .
- X-ray Crystallography : Resolves stereochemistry; piperazine rings often adopt chair conformations with fluorophenyl substituents at equatorial positions .
(Advanced) How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Substituent Modulation : Introducing electron-withdrawing groups (e.g., nitro, sulfonyl) at the phenyl ring increases receptor binding affinity. Fluorine’s electronegativity enhances metabolic stability .
- Piperazine Modifications : Replacing the piperazine core with azepane or morpholine alters pharmacokinetics (e.g., logP, solubility) .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties, while molecular docking identifies binding interactions with targets like serotonin receptors .
(Advanced) How can contradictory data on biological activity (e.g., antimicrobial vs. neuroactive effects) be resolved experimentally?
Methodological Answer:
- Dose-Response Studies : Test compound efficacy across concentrations (µM–mM) to distinguish specific activity from cytotoxicity .
- Target Profiling : Use radioligand binding assays (e.g., H-labeled ligands) to confirm affinity for receptors like 5-HT₁A or σ receptors .
- Model Systems : Validate activity in cell-based assays (e.g., bacterial biofilms) versus in vivo neurobehavioral models to isolate context-dependent effects .
(Basic) What are the best practices for ensuring compound stability during storage and handling?
Methodological Answer:
- Storage Conditions : Store at –20°C in airtight, light-protected containers to prevent degradation via hydrolysis or oxidation .
- Stability Monitoring : Periodic HPLC analysis detects decomposition products (e.g., fluorophenyl byproducts) .
- Solubility Management : Use DMSO for stock solutions (≤10 mM) to avoid precipitation in aqueous buffers .
(Advanced) How can synthetic impurities or diastereomers impact pharmacological data interpretation?
Methodological Answer:
- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) to resolve enantiomers, as stereochemistry affects receptor binding .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., fluorophenyl aldehydes) that may skew IC₅₀ values .
- Bioassay Controls : Include purity-matched reference standards to isolate compound-specific effects .
(Advanced) What computational strategies predict metabolic pathways and toxicity risks?
Methodological Answer:
- In Silico Tools : Software like Schrödinger’s ADMET Predictor models CYP450-mediated oxidation or glucuronidation .
- Metabolite Identification : Incubate with liver microsomes and analyze via UPLC-QTOF to detect phase I/II metabolites .
- Toxicity Screening : Use zebrafish embryos or HEK293 cells to assess acute toxicity (LD₅₀) and mitochondrial dysfunction .
(Basic) How to validate fluorophenyl-piperazine interactions with biological targets using biophysical methods?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐₙ, kₒff) for receptor-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric mechanisms .
- Fluorescence Polarization : Track displacement of fluorescent ligands (e.g., FITC-labeled analogs) in competitive assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
